molecular formula C28H31ClN2O4S B13753368 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(p-tolyl)piperazine oxalate CAS No. 23905-05-7

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(p-tolyl)piperazine oxalate

Cat. No.: B13753368
CAS No.: 23905-05-7
M. Wt: 527.1 g/mol
InChI Key: RUQLINBIDAJEQP-UHFFFAOYSA-N
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Description

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(p-tolyl)piperazine oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with p-chlorophenyl and p-tolyl groups, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(p-tolyl)piperazine oxalate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of p-chlorobenzyl chloride with thiourea to form p-chlorobenzylthiourea. This intermediate is then reacted with 1-(2-chloroethyl)-4-(p-tolyl)piperazine under basic conditions to yield the target compound. The final product is often purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(p-tolyl)piperazine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the thioether bond.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzyl carbon, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Cleaved thioether products

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(p-tolyl)piperazine oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(p-tolyl)piperazine oxalate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(p-tolyl)piperazine hydrochloride
  • 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(p-tolyl)piperazine sulfate
  • 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(p-tolyl)piperazine nitrate

Uniqueness

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(p-tolyl)piperazine oxalate stands out due to its specific oxalate salt form, which may influence its solubility, stability, and bioavailability compared to other similar compounds. This unique form can affect its pharmacokinetic properties, making it a compound of interest for further study and potential therapeutic applications.

Properties

CAS No.

23905-05-7

Molecular Formula

C28H31ClN2O4S

Molecular Weight

527.1 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethyl]sulfanylethyl]-4-(4-methylphenyl)piperazine;oxalic acid

InChI

InChI=1S/C26H29ClN2S.C2H2O4/c1-21-7-13-25(14-8-21)29-17-15-28(16-18-29)19-20-30-26(22-5-3-2-4-6-22)23-9-11-24(27)12-10-23;3-1(4)2(5)6/h2-14,26H,15-20H2,1H3;(H,3,4)(H,5,6)

InChI Key

RUQLINBIDAJEQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CCSC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

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